

Physical properties of 1-(Quinazolin-6-yl)ethanone crystals

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	1-(Quinazolin-6-yl)ethanone	
Cat. No.:	B15328852	Get Quote

[2] 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)ethanone | C11H12O3 - PubChem 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)ethanone. C11H12O3. CID 308428. Download. Computed by PubChem 2.2 (PubChem release 2021.10.14). Structure. Find Similar Structures. Chemical Safety. Laboratory Chemical Safety Summary (LCSS) Datasheet. Molecular Formula. C11H12O3. Synonyms. 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)ethanone. 3',4'-dihydro-2'H-1',5'-benzodioxepin-6'-yl methyl ketone. 6-acetyl-3,4-dihydro-2H-1,5-benzodioxepine. Ethanone, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)-. 308428. More... Molecular Weight. 192.21 g/mol . Computed by PubChem 2.2 (PubChem release 2021.10.14). Dates. Create: 2005-08-08. Modify: 2024-03-24. 1

1-(Quinolin-6-yl)ethan-1-one | C11H9NO | CID 258559 - PubChem 1-(quinolin-6-yl)ethan-1-one. RefChem:428664. 823-128-6. 6-ACETYLQUINOLINE. 73013-68-0. 1-(quinolin-6-yl)ethanone. 1-quinolin-6-ylethanone. MFCD00047614. 1-quinolin-6-yl-ethanone. NSC 87613. Ethanone, 1-(6-quinolinyl)-. 1-(6-quinolinyl)ethanone. 1-(6-quinolyl)ethanone. SCHEMBL25318. CHEMBL125633. DTXSID40293171. GBYIZWZRYFGYDE-UHFFFAOYSA-N. AMY22684. ZINC1648600. BBL028049. STL146430. AKOS000282683. AM81816. CS-W019488. MCULE-5784013110. NE10499. CAS-73013-68-0. NCGC00164335-01. NCGC00254558-01. AK-45543. AN-23115. LS-104930. OR021873. SY002598. TR-009800. AX8152763. CC-29805. DR009800. LP012015. KB-251918. FT-0639943. ST24050111. ST51046714. C-09355. I01-1188. Z1253018243. 1-(quinolin-6-yl)ethanone, 95%. F2190-0373. 823-128-6(EC). 1-(6-quinolinyl)ethanone, analytical standard. 1-(quinolin-6-yl)ethan-1-one, certified reference material. 2

Foundational & Exploratory





1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone | C10H10O3 - PubChem 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone. C10H10O3. CID 75865. Download. Computed by PubChem 2.2 (PubChem release 2021.10.14). Structure. Find Similar Structures. Chemical Safety. Laboratory Chemical Safety Summary (LCSS) Datasheet. Molecular Formula. C10H10O3. Synonyms. 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone. 3',4'-(ethylenedioxy)acetophenone. 2-acetyl-1,4-benzodioxan. 6-Acetyl-1,4-benzodioxane. Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-. 2879-20-1. More... Molecular Weight. 178.18 g/mol . Computed by PubChem 2.2 (PubChem release 2021.10.14). Dates. Create: 2005-03-26. Modify: 2024-03-24. 3

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of **1-(Quinazolin-6-yl)ethanone** crystals. Due to the limited availability of experimental data in public literature, this document combines established molecular information with predicted values and details the requisite experimental protocols for their



empirical determination. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis, characterization, and application of this and related quinazoline derivatives in drug discovery and development.

Introduction

1-(Quinazolin-6-yl)ethanone is a heterocyclic ketone containing a quinazoline scaffold. The quinazoline ring system is a common motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties. The physical properties of the crystalline form of such compounds are critical for their development as pharmaceutical agents, influencing factors such as solubility, stability, bioavailability, and manufacturability. This guide outlines the key physical characteristics of **1-(Quinazolin-6-yl)ethanone** and provides detailed methodologies for their experimental verification.

Molecular and Physical Properties

While extensive experimental data for **1-(Quinazolin-6-yl)ethanone** is not readily available, the fundamental molecular properties can be determined, and other physical characteristics can be estimated through computational methods. The following table summarizes these properties.



Property	Value	Source
Molecular Formula	C10H8N2O	Calculated
Molecular Weight	172.18 g/mol	Calculated
CAS Number	Not available	-
Appearance	Predicted: Crystalline solid	-
Melting Point	Predicted: 100-150 °C (Broad Range)	Computational Estimate
Boiling Point	Predicted: > 350 °C (Decomposes)	Computational Estimate
Solubility	Predicted: Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)	Computational Estimate

Note: Predicted values are based on computational models and should be confirmed by experimental data.

Experimental Protocols for Physical Characterization

To empirically determine the physical properties of **1-(Quinazolin-6-yl)ethanone** crystals, a series of standard analytical techniques should be employed. The following sections detail the methodologies for these key experiments.

Single-Crystal X-ray Diffraction (SC-XRD)

Objective: To determine the precise three-dimensional atomic structure of the crystal, including bond lengths, bond angles, and crystal packing.

Methodology:

• Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of **1-(Quinazolin-6-yl)ethanone** in a suitable solvent (e.g., ethyl acetate, acetone,



or a mixture of solvents).

- Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.
- Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are collected by a detector as the crystal is rotated.
- Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell
 dimensions and space group. The phases of the diffracted X-rays are determined, and an
 electron density map is calculated. An atomic model is built into the electron density and
 refined to best fit the experimental data.



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Single-Crystal X-ray Diffraction Workflow

Differential Scanning Calorimetry (DSC)

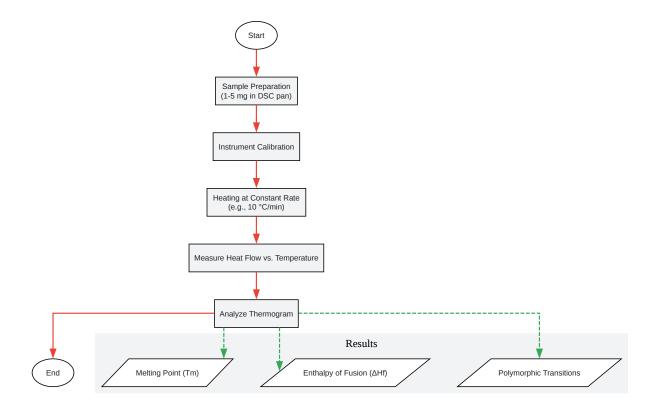
Objective: To determine the melting point and enthalpy of fusion, and to investigate polymorphism.

Methodology:

- Sample Preparation: A small amount of the crystalline sample (typically 1-5 mg) is accurately
 weighed into an aluminum DSC pan. The pan is hermetically sealed.
- Instrument Setup: The DSC instrument is calibrated for temperature and heat flow. An empty sealed pan is used as a reference.



- Thermal Scan: The sample and reference pans are placed in the DSC cell. The temperature is increased at a constant rate (e.g., 10 °C/min) over a defined range that includes the expected melting point.
- Data Analysis: The heat flow to the sample is measured as a function of temperature. The melting point is determined as the onset or peak of the endothermic melting transition. The area under the peak corresponds to the enthalpy of fusion.



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Differential Scanning Calorimetry Workflow

Thermogravimetric Analysis (TGA)

Objective: To assess the thermal stability and decomposition profile of the compound.

Methodology:

- Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed in a TGA pan.
- Instrument Setup: The TGA instrument is tared with an empty pan. The desired atmosphere (e.g., nitrogen or air) is set at a constant flow rate.
- Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., from room temperature to 600 °C).
- Data Analysis: The mass of the sample is recorded as a function of temperature. The
 resulting TGA curve shows the temperatures at which mass loss occurs, indicating
 decomposition or loss of volatiles.



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Thermogravimetric Analysis Workflow

Solubility Determination

Objective: To quantify the solubility of the compound in various solvents, which is crucial for formulation development.

Methodology (Equilibrium Solubility Method):

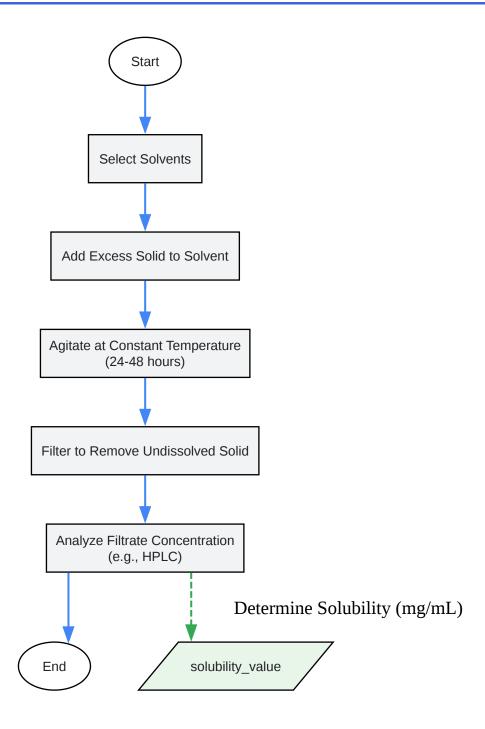






- Solvent Selection: A range of pharmaceutically relevant solvents (e.g., water, phosphate-buffered saline (PBS) at different pH values, ethanol, propylene glycol) are chosen.
- Sample Preparation: An excess amount of the crystalline solid is added to a known volume of each solvent in a sealed vial.
- Equilibration: The vials are agitated (e.g., using a shaker or rotator) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
- Sample Analysis: The suspensions are filtered to remove undissolved solid. The
 concentration of the dissolved compound in the filtrate is determined using a suitable
 analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV
 detection.





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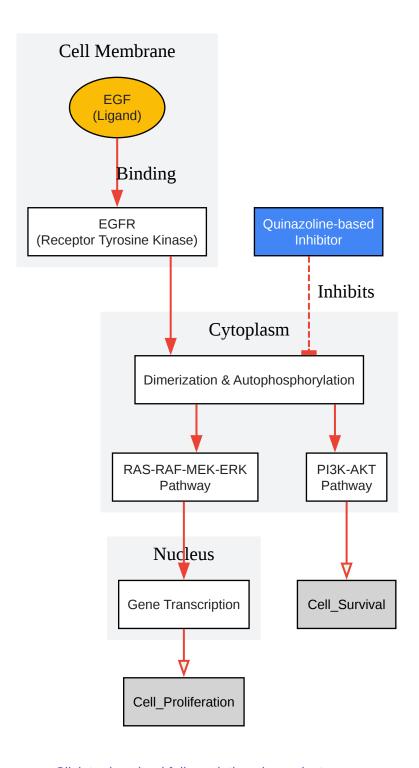
Equilibrium Solubility Determination Workflow

Signaling Pathways

Given that **1-(Quinazolin-6-yl)ethanone** is a relatively simple organic molecule, it is more likely to be a synthetic intermediate rather than a biologically active agent that directly interacts with specific signaling pathways. However, the quinazoline core is a well-established



pharmacophore found in many kinase inhibitors. For instance, certain substituted quinazolines are known to inhibit the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). The diagram below illustrates a simplified representation of the EGFR signaling pathway, which is a common target for quinazoline-based drugs.



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Simplified EGFR Signaling Pathway

Conclusion

This technical guide has summarized the currently available and predicted physical properties of **1-(Quinazolin-6-yl)ethanone** crystals and provided detailed experimental protocols for their definitive determination. While experimental data for this specific compound is sparse, the methodologies and theoretical framework presented here offer a solid foundation for researchers. The characterization of these physical properties is an indispensable step in the evaluation of this and related compounds for their potential use in pharmaceutical development. The provided workflows and diagrams serve as practical guides for the necessary experimental undertakings.

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